molecular formula C25H22F3N3O2 B11536474 2-Amino-4-(4-ethoxyphenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 312275-80-2

2-Amino-4-(4-ethoxyphenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11536474
CAS No.: 312275-80-2
M. Wt: 453.5 g/mol
InChI Key: SPWWBGCTNCKKFY-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused quinoline ring system.
  • Its structure includes an amino group (NH₂), an ethoxyphenyl group (C₆H₅OC₂H₅), a trifluoromethyl group (CF₃), and a cyano group (CN).
  • The compound’s systematic name reflects its substituents and ring fusion pattern.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling, which joins aryl halides (such as bromides or chlorides) with boron-containing reagents.

      Reaction Conditions: The reaction is catalyzed by palladium complexes and typically occurs under mild conditions.

      Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling is widely used for large-scale production of aryl-substituted compounds.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: For Suzuki–Miyaura coupling, boron reagents (e.g., arylboronic acids) and palladium catalysts are crucial.

      Major Products: The coupling typically leads to the formation of aryl-substituted quinoline derivatives.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and applications in designing new materials.

      Biology: It might serve as a pharmacophore for drug discovery.

      Medicine: Investigate its potential as a therapeutic agent.

      Industry: Applications in dyes, pigments, and materials.

  • Mechanism of Action

    • The compound’s mechanism depends on its specific application. For drug-like properties, it could interact with biological targets (e.g., enzymes, receptors) via hydrogen bonding, π-π interactions, or hydrophobic effects.
  • Comparison with Similar Compounds

      Uniqueness: Its trifluoromethyl group and specific substitution pattern distinguish it.

      Similar Compounds: Related quinoline derivatives include other aryl-substituted analogs.

    Remember that this compound’s properties and applications are still an active area of research, and its full potential is yet to be realized

    Biological Activity

    The compound 2-Amino-4-(4-ethoxyphenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (hereafter referred to as Compound X ) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and cytotoxicity assessments.

    Chemical Structure

    Compound X is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity. The presence of a trifluoromethyl group and an ethoxyphenyl moiety are particularly noteworthy as they influence the compound's lipophilicity and reactivity.

    1. Antimicrobial Activity

    Recent studies have evaluated the antimicrobial efficacy of Compound X against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

    • Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of Compound X. For instance, one study reported an MIC of 25.9 µM against S. aureus and 12.9 µM against MRSA, indicating significant bactericidal activity as the Minimum Bactericidal Concentration (MBC) values were similar to MIC values .
    Bacterial StrainMIC (µM)MBC (µM)
    Staphylococcus aureus25.925.9
    MRSA12.912.9

    2. Anti-inflammatory Potential

    Compound X has also been tested for its anti-inflammatory properties. In vitro assays demonstrated that it effectively attenuated lipopolysaccharide-induced NF-κB activation, a key transcription factor involved in inflammatory responses.

    • Notably, certain derivatives of Compound X showed greater anti-inflammatory effects than the parent compound cinnamic acid . The degree of inhibition varied with structural modifications, highlighting the importance of substituent positioning on the phenyl ring.

    3. Cytotoxicity Assessment

    The cytotoxic effects of Compound X were evaluated using various cell lines. The compound exhibited low cytotoxicity at concentrations up to 20 µM , suggesting a favorable safety profile for potential therapeutic applications .

    Case Studies

    Several case studies have documented the biological activities of similar compounds within the hexahydroquinoline class:

    • Study on Antimicrobial Efficacy : A series of hexahydroquinoline derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. Compounds with trifluoromethyl substitutions showed enhanced antibacterial properties .
    • Inflammation Models : In vivo models demonstrated that compounds structurally related to Compound X significantly reduced inflammation markers in induced arthritis models .

    Properties

    CAS No.

    312275-80-2

    Molecular Formula

    C25H22F3N3O2

    Molecular Weight

    453.5 g/mol

    IUPAC Name

    2-amino-4-(4-ethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

    InChI

    InChI=1S/C25H22F3N3O2/c1-2-33-18-11-9-15(10-12-18)22-19(14-29)24(30)31(20-7-4-8-21(32)23(20)22)17-6-3-5-16(13-17)25(26,27)28/h3,5-6,9-13,22H,2,4,7-8,30H2,1H3

    InChI Key

    SPWWBGCTNCKKFY-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC(=C4)C(F)(F)F)N)C#N

    Origin of Product

    United States

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